

comparison lauryl isoquinolinium bromide vs cetyltrimethylammonium bromide

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Compound Focus: Lauryl isoquinolinium bromide

CAS No.: 93-23-2

Cat. No.: S772701

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Property and Activity Comparison

The table below summarizes the key information available for these two cationic surfactants.

Feature	Lauryl Isoquinolinium Bromide	Cetyltrimethylammonium Bromide (CTAB)
Chemical Structure	Isoquinolinium head group, 12-carbon alkyl chain (Lauryl)	Trimethylammonium head group, 16-carbon alkyl chain (Cetyl)
Antimalarial Activity (IC ₅₀)	~0.93 μ M (mean) [1]	Information not available in search results
Key Applications	Identified as a detergent with antimalarial potential in screening [1]	Nanoparticle synthesis & capping [2] [3]; DNA complexation [4]; Sorbent for water treatment [2]; Template for porous materials [4]
Biodegradation Pathways	Information not available in search results	Three initial pathways: α -carbon, β -carbon (novel), and ω -carbon mono-/di-oxygenation, primarily by <i>Pseudomonas</i> spp. [5] [6]

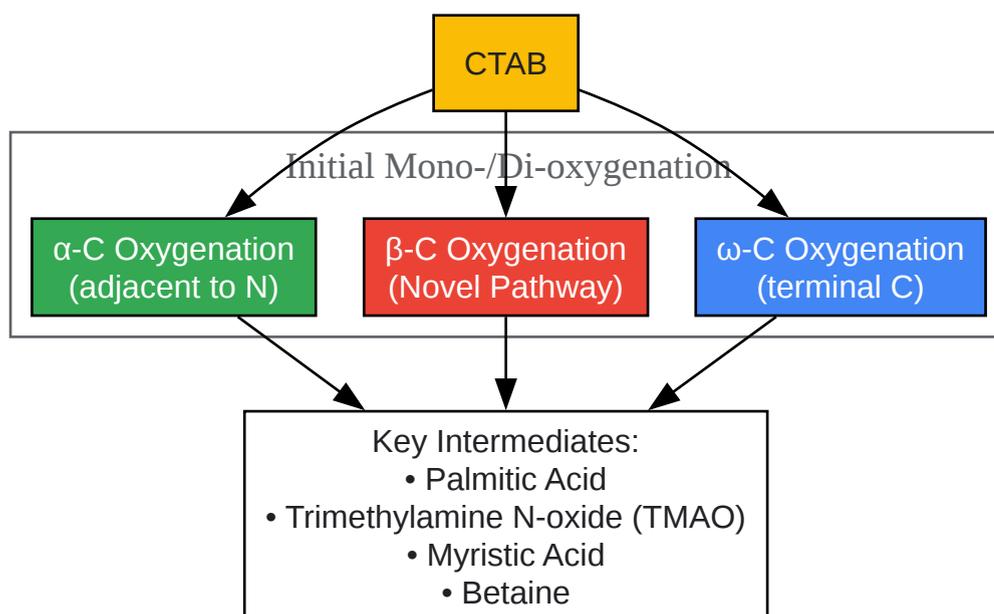
Feature	Lauryl Isoquinolinium Bromide	Cetyltrimethylammonium Bromide (CTAB)
Toxicity & Environmental Impact	Information not available in search results	Bactericidal; increased use can select for antimicrobial-resistance genes (ARGs) in wastewater [6]
Critical Micelle Concentration (CMC)	Information not available in search results	Lower CMC compared to single-chain surfactants; further reduced in gemini structures [4]

Experimental Insights

The following sections detail the experimental contexts from which the above data were derived.

- **Antimalarial Activity Protocol for LIB:** The activity of **Lauryl Isoquinolinium Bromide** was identified through a quantitative high-throughput screening (qHTS) campaign. A diverse library of compounds was tested against 61 different lines of *Plasmodium falciparum* (the malaria parasite). The protocol involved exposing parasites to eight 5-fold serial dilutions of the compound (from 29 μM to 0.5 nM) and measuring the half-maximum inhibitor concentration (IC_{50}) using a parasite growth inhibition assay. LIB was identified as a pan-active compound, inhibiting the growth of 57 out of the 61 parasite lines with a mean IC_{50} of 9.26×10^{-7} M [1].
- **Biodegradation Workflow for CTAB:** The biodegradation pathways of CTAB were elucidated using a sophisticated tri-omics approach in a membrane biofilm reactor (O_2 -MBfR). This methodology integrates:
 - **Metagenomics:** Sequencing the total DNA of the microbial community to identify which genes responsible for degradation are present.
 - **Metatranscriptomics:** Sequencing the total RNA to determine which of those genes are actively being expressed.
 - **Metabolomics:** Using liquid chromatography-mass spectrometry (LC-MS) to identify intermediate metabolites produced during CTAB breakdown. This integration allowed researchers to link active genes to specific transformation products, confidently mapping the complex biodegradation pathways within a mixed microbial community [5] [6].

The diagram below illustrates the key biodegradation pathways for CTAB identified through this tri-omics approach.



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Key Comparisons and Data Gaps

- **Structural Influence:** The primary structural difference lies in their head groups and alkyl chain lengths. CTAB has a common trimethylammonium head, while LIB features a bulkier isoquinolinium group. This difference can significantly impact their self-assembly behavior, binding efficiency to biological targets, and overall toxicity [4].
- **Application Profiles:** CTAB is a well-characterized "workhorse" surfactant in nanotechnology and materials science. In contrast, the search results highlight LIB primarily for a specific bioactivity—antimalarial potential—suggesting its applications may be more niche [1].
- **Critical Data Gaps:** Direct, side-by-side experimental data is missing. Key comparisons such as **Critical Micelle Concentration (CMC)**, **cytotoxicity profiles** in mammalian cells, **hemolytic activity**, and **efficiency in drug delivery or gene transfection** are not available in the provided search results and would require dedicated experimental studies.

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